3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a chloro and methoxy group on the benzene ring, along with a phenylmorpholino moiety, contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3-chloro-4-methoxyaniline to form 3-chloro-4-methoxybenzenesulfonamide.
Alkylation: The next step is the alkylation of the sulfonamide with 3-chloropropylamine to introduce the propyl chain.
Morpholine Addition: Finally, the phenylmorpholino group is introduced through a nucleophilic substitution reaction, where 2-phenylmorpholine reacts with the intermediate compound under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH during each step of the synthesis. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring and the sulfonamide moiety.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Chemical Biology: Employed in the development of chemical tools for studying cellular processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The phenylmorpholino moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 3-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 3-chloro-4-methoxy-N-(3-(2-methylmorpholino)propyl)benzenesulfonamide
Uniqueness
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzene ring, along with the phenylmorpholino moiety, differentiates it from other sulfonamides and enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-26-19-9-8-17(14-18(19)21)28(24,25)22-10-5-11-23-12-13-27-20(15-23)16-6-3-2-4-7-16/h2-4,6-9,14,20,22H,5,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJOAQLDAILFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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